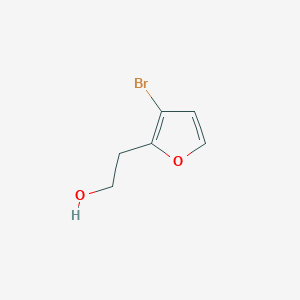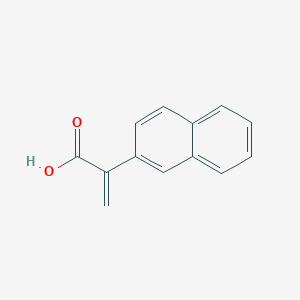
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a prop-2-enoyl chloride group. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more robust and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Hydroxy and Alkoxy Derivatives: Formed through addition reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction, respectively.
Scientific Research Applications
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzodioxole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE can be compared with other benzodioxole derivatives, such as:
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enitrile: Contains a nitrile group, leading to different reactivity and applications.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol: Features a hydroxyl group, making it less reactive than the acyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2 |
InChI Key |
WBJQTHIVYWAEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

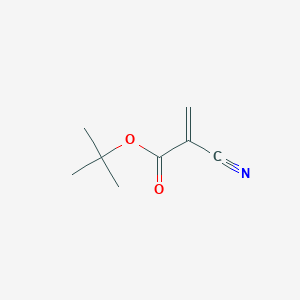

![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)
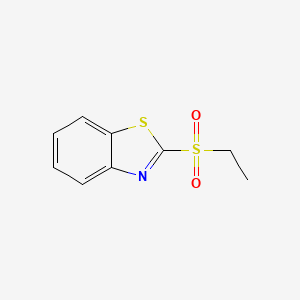
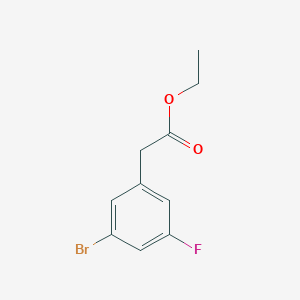

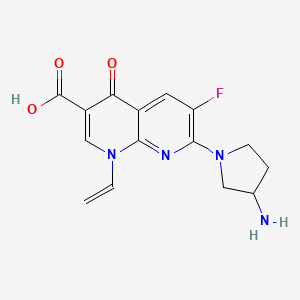
![2-isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8759644.png)



